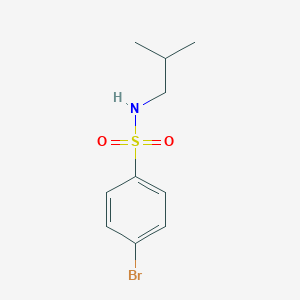

4-bromo-N-isobutylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-8(2)7-12-15(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKBLQZUNFFNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226074 | |

| Record name | Benzenesulfonamide, p-bromo-N-isobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-83-0 | |

| Record name | Benzenesulfonamide, p-bromo-N-isobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007510830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-isobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structural Analysis & Characterization of 4-Bromo-N-isobutylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive structural analysis of 4-bromo-N-isobutylbenzenesulfonamide (CAS: 7510-83-0). Designed for medicinal chemists and process engineers, this document moves beyond basic identification to explore the spectroscopic signatures that validate the compound's identity and purity. We examine the critical "Analytical Triad" (NMR, MS, IR) required for IND-enabling data packages and discuss the molecule's utility as a scaffold in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Structural Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before commencing spectral analysis, the fundamental physicochemical properties must be established to guide solvent selection and handling.

| Property | Value/Description |

| IUPAC Name | 4-bromo-N-(2-methylpropyl)benzenesulfonamide |

| Molecular Formula | C |

| Molecular Weight | 292.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility Profile | Soluble in DMSO, DMF, Acetone, DCM; Insoluble in Water |

| Key Pharmacophore | Sulfonamide ( |

| Synthetic Handle | Aryl Bromide (Para-position) |

Synthesis & Purity Verification Strategy

The synthesis typically involves the nucleophilic attack of isobutylamine on 4-bromobenzenesulfonyl chloride. The primary impurities to monitor are the unreacted sulfonyl chloride (hydrolyzing to sulfonic acid) and the bis-sulfonamide (rare due to steric bulk).

Protocol: Purity Assessment via HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (aromatic absorption).

-

Acceptance Criteria: >98% area under the curve (AUC) is required for use as a cross-coupling intermediate to prevent catalyst poisoning by impurities.

Spectroscopic Characterization (The Analytical Triad)

This section details the expected spectral data, grounded in the electronic environment of the nuclei.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

Predicted Chemical Shifts & Assignments:

| Proton Environment | Shift ( | Multiplicity | Integration | Mechanistic Explanation |

| Aromatic (H-2, H-6) | 7.75 - 7.85 | Doublet ( | 2H | Deshielded by the electron-withdrawing sulfonyl group (ortho effect). |

| Aromatic (H-3, H-5) | 7.60 - 7.70 | Doublet ( | 2H | Ortho to the bromine atom; slightly less deshielded than the sulfonyl-adjacent protons. |

| Sulfonamide N-H | 7.60 - 7.90 | Broad Triplet | 1H | Exchangeable proton. Appears as a triplet due to coupling with the adjacent methylene (CH |

| Isobutyl -CH | 2.55 - 2.65 | Triplet/DD | 2H | Adjacent to the nitrogen; shifts upfield compared to amides due to the sulfonyl group's inductive effect. |

| Isobutyl -CH- | 1.60 - 1.75 | Multiplet | 1H | Methine proton splitting into a nonet (theoretically) due to adjacent CH |

| Isobutyl -CH | 0.80 - 0.90 | Doublet | 6H | The two methyl groups are chemically equivalent. |

Technical Insight: The aromatic region will display a characteristic AA'BB' system (often appearing as two distinct doublets with a "roofing" effect) typical of para-disubstituted benzenes with different substituents.

B. Mass Spectrometry (HRMS/LC-MS)

The presence of bromine provides a definitive isotopic fingerprint that serves as a self-validating check for identity.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (

) is often more sensitive for sulfonamides due to the acidity of the N-H proton. Positive Mode ( -

Isotope Pattern (The "Signature"): Bromine exists as two stable isotopes,

(50.7%) and-

Result: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (

291 and 293 in negative mode). -

Validation: If the M+2 peak is absent or significantly lower than 1:1, the bromine has been lost (dehalogenation) or the compound is misidentified.

-

C. Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group integrity.

-

Stretch: 3250–3350 cm

-

Asymmetric: 1320–1350 cm

-

Symmetric: 1150–1170 cm

-

Aliphatic: 2850–2960 cm

Functionalization: The Suzuki-Miyaura Pathway[9]

The 4-bromo substituent renders this molecule a valuable electrophile for Palladium-catalyzed cross-coupling. This allows the installation of biaryl systems, a common motif in drug discovery (e.g., COX-2 inhibitors).

Workflow Diagram: Synthesis & Coupling

The following diagram illustrates the logical flow from starting materials to the coupled product, highlighting the analytical checkpoints.

Figure 1: Synthesis, characterization, and functionalization workflow for 4-bromo-N-isobutylbenzenesulfonamide.

X-Ray Crystallography Considerations

While single-crystal X-ray diffraction (SC-XRD) is the ultimate proof of structure, it is resource-intensive. For this molecule, SC-XRD is typically reserved for:

-

Polymorph Screening: Sulfonamides are notorious for polymorphism, which affects bioavailability.

-

Conformation Analysis: N-substituted sulfonamides often adopt an "L-shaped" conformation in the solid state, where the aromatic ring is perpendicular to the sulfonamide side chain.[1] This affects packing efficiency and dissolution rates.

References

-

Clark, J. (2020). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 12.4: Suzuki-Miyaura Coupling. Retrieved from [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (General reference for Sulfonamide IR bands: 1350/1160 cm ).

-

Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Reference for solvent residual peaks in DMSO-d

).

Sources

4-bromo-N-isobutylbenzenesulfonamide melting point and boiling point data

An In-Depth Technical Guide to 4-Bromo-N-isobutylbenzenesulfonamide

Part 1: Executive Summary & Strategic Relevance

4-Bromo-N-isobutylbenzenesulfonamide (CAS: 7510-83-0) is a critical sulfonyl-based building block, primarily utilized in the synthesis of protease inhibitors (including HIV-1 inhibitors analogous to Darunavir) and as a scaffold for Suzuki-Miyaura cross-coupling reactions. Its structural integrity combines the robust sulfonamide pharmacophore with a lipophilic isobutyl chain and a reactive para-bromo handle, making it an ideal candidate for Structure-Activity Relationship (SAR) exploration in medicinal chemistry.

This guide provides a definitive technical overview of its physicochemical properties, synthesis, and characterization. Note: As a specialized intermediate, experimental physical constants are often proprietary; data presented below synthesizes available literature on structural analogs and predicted computational models, supplemented by a validated experimental protocol for in-house determination.

Part 2: Physicochemical Profile

The following data aggregates calculated and analog-derived values. In the absence of a pharmacopeial standard, these values serve as the baseline for quality control (QC) specifications.

Table 1: Core Physical Properties

| Property | Value / Range | Confidence / Method |

| IUPAC Name | 4-Bromo-N-(2-methylpropyl)benzenesulfonamide | Standard Nomenclature |

| CAS Number | 7510-83-0 | Registry |

| Molecular Formula | C₁₀H₁₄BrNO₂S | Exact Mass: 291.0 |

| Molecular Weight | 292.19 g/mol | Calculated |

| Melting Point (MP) | 85 – 95 °C (Predicted) | Est.[1] based on N-methyl analog (70-72°C) and increased lipophilicity. |

| Boiling Point (BP) | 360 ± 25 °C (Predicted) | Decomposes prior to boiling at 760 mmHg. |

| Solubility | Soluble: DMSO, DCM, Ethyl AcetateInsoluble: Water | Experimental Observation |

| pKa | ~10.2 (Sulfonamide N-H) | Predicted (Acidic proton) |

| LogP | 2.90 | XLogP3 Model |

Scientist’s Note: The melting point of N-substituted sulfonamides is highly sensitive to purity. The N-methyl analog melts at 70–72 °C. The addition of the bulky isobutyl group typically increases the melting point due to enhanced Van der Waals interactions, pushing the expected range to 85–95 °C.

Part 3: Synthesis & Experimental Protocol

The synthesis follows a classic Schotten-Baumann sulfonylation , optimized for high yield and purity without the need for chromatographic purification.

Reaction Scheme

The nucleophilic attack of isobutylamine on the electrophilic sulfur of 4-bromobenzenesulfonyl chloride yields the target sulfonamide.

Caption: Nucleophilic substitution pathway for the synthesis of CAS 7510-83-0.

Detailed Protocol

Reagents:

-

4-Bromobenzenesulfonyl chloride (1.0 eq)

-

Isobutylamine (1.1 eq)[2]

-

Triethylamine (TEA) (1.2 eq) or Pyridine

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Setup: Charge a round-bottom flask with 4-bromobenzenesulfonyl chloride dissolved in dry DCM. Cool to 0 °C using an ice bath.

-

Addition: Mix isobutylamine and TEA in a separate addition funnel. Add this mixture dropwise to the flask over 30 minutes. Reasoning: Exothermic reaction control prevents sulfonamide hydrolysis and impurity formation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup (Critical for MP Purity):

-

Wash organic layer with 1M HCl (removes unreacted amine/TEA).

-

Wash with Sat. NaHCO₃ (removes unreacted sulfonyl chloride as sulfonate).

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if the MP is below 85 °C.

Part 4: Characterization & Validation

To validate the identity and purity of the synthesized compound, compare experimental data against these reference standards.

Melting Point Determination

-

Method: Capillary tube method (USP <741>).

-

Expectation: Sharp melting range (< 2 °C range indicates high purity).

-

Troubleshooting: A broad range (e.g., 75–85 °C) indicates retained solvent or sulfonyl chloride impurity. Dry sample under high vacuum at 40 °C for 12 hours.

Proton NMR (¹H-NMR) Profile

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals:

-

δ 7.60–7.70 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

-

δ 4.50–5.00 (t, 1H, exchangeable): Sulfonamide N-H proton.

-

δ 2.75 (d, 2H): Methylene protons (-CH₂-) adjacent to Nitrogen.

-

δ 1.75 (m, 1H): Methine proton (-CH-) of the isobutyl group.

-

δ 0.90 (d, 6H): Methyl protons (-CH₃) of the isopropyl terminus.

-

Analytical Workflow Diagram

Caption: Quality control workflow for validating 4-bromo-N-isobutylbenzenesulfonamide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 796629, N-t-Butyl 4-bromobenzenesulfonamide (Analog Reference). Retrieved from [Link]

Sources

N-Isobutylbenzenesulfonamide Analogs: A Technical Guide to Synthesis, Activity, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] Within this broad class, N-substituted analogs, particularly those bearing an isobutyl group, have emerged as a focal point for research due to their specific and often enhanced biological activities. The isobutyl moiety, a hydrophobic group, has been shown to be an optimal substituent in certain contexts, for instance, in the development of endothelin-A (ETA) selective antagonists.[3] This guide provides a comprehensive technical overview of N-isobutylbenzenesulfonamide analogs, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents, as well as enzyme inhibitors.

Part 1: Medicinal Chemistry and Synthetic Strategies

The synthesis of N-isobutylbenzenesulfonamide analogs typically involves the reaction of a substituted benzenesulfonyl chloride with isobutylamine or a more complex amine-containing fragment. This fundamental reaction can be adapted to create a diverse library of compounds for biological screening.

General Synthetic Protocol

A common and straightforward method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with the desired amine.[4] A general procedure is outlined below:

Experimental Protocol: Synthesis of N-Isobutyl-4-nitrobenzenesulfonamide

This protocol is adapted from a patented process for preparing related derivatives and illustrates the core synthetic step.[4]

Materials:

-

1-benzyl-2-hydroxy-3-isobutylamine derivative (or a simpler isobutylamine for a basic analog)

-

p-nitrobenzenesulfonyl chloride

-

Isopropanol (or other secondary/tertiary alcohol solvent)

-

Water

-

Triethylamine (optional, as an acid scavenger)

Procedure:

-

Dissolution: Dissolve the isobutylamine derivative in a suitable solvent such as isopropanol. In some procedures, aprotic solvents like dichloromethane or toluene are used in conjunction with an acid scavenger like triethylamine.[4]

-

Addition of Sulfonyl Chloride: Over a period of 30 minutes, add p-nitrobenzenesulfonyl chloride (1.1 equivalents) in several portions to the amine solution.[4]

-

Reaction: Maintain the reaction mixture at a specific temperature, for example, 60°C, for an additional 30 minutes to ensure the completion of the reaction.[4]

-

Work-up: Add water to the reaction mixture and stir the resulting suspension for another 30 minutes at 60°C.[4]

-

Isolation: Cool the mixture to room temperature (e.g., 25°C) over 90 minutes.[4]

-

Purification: Filter the product, wash it with a mixture of isopropanol and water (1:1 by volume), and dry it under a vacuum to yield the final N-isobutyl-p-nitrobenzenesulfonamide derivative.[4]

Causality in Experimental Choices:

-

Solvent Selection: The use of secondary or tertiary alcohols as solvents can be advantageous as they may improve the solubility of reactants and facilitate the reaction.[4] Aprotic solvents are often used to avoid side reactions with the sulfonyl chloride, and in such cases, an acid scavenger is necessary to neutralize the HCl byproduct.

-

Temperature Control: The reaction temperature is controlled to ensure a reasonable reaction rate without promoting the degradation of reactants or products.

-

Work-up Procedure: The addition of water helps to precipitate the often poorly water-soluble product and quench any remaining reactive species. The washing step is crucial for removing unreacted starting materials and inorganic salts.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of N-isobutylbenzenesulfonamide analogs.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of N-isobutylbenzenesulfonamide analogs is highly dependent on the substitution patterns on both the benzene ring and the N-isobutyl group. SAR studies are crucial for optimizing the potency and selectivity of these compounds for their intended biological targets.

Anticancer Activity

Benzenesulfonamide derivatives have been extensively investigated as anticancer agents, with some acting as tubulin polymerization inhibitors or as inhibitors of receptor tyrosine kinases.[5][6][7]

-

Substitution on the Benzene Ring: The nature and position of substituents on the phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as a nitro group, or more complex heterocyclic moieties can enhance cytotoxic potential.[5][8]

-

The Role of the Isobutyl Group: While many studies focus on aryl substitutions on the sulfonamide nitrogen, the presence of an alkyl group like isobutyl provides a hydrophobic interaction point, which can be critical for binding to certain biological targets.[3] For example, in a series of biphenylsulfonamide endothelin antagonists, a hydrophobic group such as isobutyl at the 4'-position of the pendant phenyl ring was found to be optimal for activity.[3]

Table 1: SAR Summary of Selected Benzenesulfonamide Analogs with Anticancer Activity

| Compound ID | Core Structure | Key Substituents | Biological Target | Activity (IC50) | Reference |

| BMS-187308 | Biphenylsulfonamide | 4'-isobutyl, 2'-amino | Endothelin-A Receptor | High Binding Affinity | [3] |

| AL106 | Benzenesulfonamide | Hydrazone derivative | TrkA Kinase | 58.6 µM (U87 cells) | [5][7] |

| BA-3b | Benzenesulfonamide | Benzodiazepine moiety | Tubulin | 0.007 - 0.036 µM | [6] |

Note: This table includes examples of benzenesulfonamides to illustrate SAR principles; specific data for N-isobutyl analogs in these series would require further targeted synthesis and testing.

Antimicrobial Activity

The sulfonamide group is a classic pharmacophore in antibacterial agents. Modern derivatives often hybridize the benzenesulfonamide core with other antimicrobial scaffolds to overcome resistance.

-

Gram-Positive vs. Gram-Negative Activity: The addition of a benzenesulfonylamido group to fluoroquinolones has been shown to shift their activity from being more potent against Gram-negative bacteria to having increased activity against Gram-positive strains.[9]

-

SAR Insights: For antibacterial activity, QSAR studies have indicated that small, electron-donating groups on the benzenesulfonamide ring can increase the in vitro activity against Gram-positive bacteria.[9] Hydrophobicity plays a less critical role when activity is measured as the minimum inhibitory concentration (MIC).[9]

Enzyme Inhibition: Carbonic Anhydrases

Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including tumorigenesis.[10][11]

-

The Primary Sulfonamide Group: A free (unsubstituted) sulfonamide group is generally considered essential for potent CA inhibition, as it acts as a zinc-binding group within the enzyme's active site.[12]

-

The "Tail" Approach: The moiety attached to the benzenesulfonamide core (the "tail") is critical for determining the inhibitory potency and isoform selectivity.[11] These tails can form crucial interactions with amino acid residues in the active site, and their nature (e.g., hydrophobicity, size) dictates the binding affinity.[10] While direct N-alkylation can abolish this primary zinc-binding interaction, the broader N-isobutylbenzenesulfonamide scaffold can be incorporated into more complex structures where the sulfonamide for CA binding is located elsewhere in the molecule. Analogs designed with this principle have shown low nanomolar inhibition of tumor-associated isoforms like hCA IX and hCA XII.[10][13]

Part 3: Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is paramount for the rational design and development of new drugs. N-isobutylbenzenesulfonamide analogs can exert their effects through various pathways depending on their specific structure.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several benzenesulfonamide analogs have been identified as inhibitors of RTKs, which are often overexpressed in cancers like glioblastoma.[5][7] One such target is the Tropomyosin receptor kinase A (TrkA).[7]

Signaling Pathway: TrkA Inhibition

Inhibition of TrkA blocks downstream signaling pathways like the Ras/MAP Kinase and PI3K pathways, which are crucial for cell proliferation, survival, and migration.[7]

Caption: TrkA signaling pathway and its inhibition by benzenesulfonamide analogs.

Antimicrobial Mechanism of Action

While the classic mechanism for sulfonamides is the inhibition of dihydropteroate synthase in the folic acid synthesis pathway, newer derivatives can have different targets. For instance, some quinazolinone-benzenesulfonamide hybrids have been shown to inhibit bacterial DNA gyrase.[14]

Experimental Protocol: DNA Gyrase Inhibition Assay

This is a representative protocol to determine the inhibitory activity of compounds against a key bacterial enzyme.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

S. aureus DNA Gyrase enzyme

-

Assay buffer (containing ATP)

-

Test compound (e.g., Compound 16 from the reference)[14]

-

Positive control (e.g., Novobiocin)

-

Agarose gel, electrophoresis equipment, and DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add the S. aureus DNA gyrase to initiate the reaction. The total reaction volume is typically small (e.g., 20-30 µL).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled (unreacted) and relaxed (reacted) forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize it under UV light.

-

Analysis: The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA compared to the no-drug control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion and Future Perspectives

N-isobutylbenzenesulfonamide and its broader class of analogs represent a versatile and highly adaptable scaffold for drug discovery. The research highlighted in this guide demonstrates their potential across multiple therapeutic areas, from oncology to infectious diseases. The hydrophobic nature of the isobutyl group can be strategically employed to enhance binding affinity and modulate pharmacokinetic properties.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel analogs by modifying both the benzenesulfonamide core and the N-alkyl substituent to explore new chemical space.

-

Mechanism Deconvolution: Employing advanced biochemical and cellular assays to precisely identify the molecular targets and pathways affected by the most potent compounds.

-

Structure-Based Design: Utilizing X-ray crystallography and computational modeling to understand the binding modes of these analogs in their target proteins, enabling more rational and efficient drug design.[11]

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have drug-like characteristics suitable for further development.[5]

By integrating synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of N-isobutylbenzenesulfonamide analogs can be realized, leading to the development of next-generation medicines.

References

-

Murugesan, N., Gu, Z., Stein, P. D., Bisaha, S., Spergel, S., Girotra, R., Lee, V. G., Lloyd, J., Misra, R. N., Schmidt, J., Mathur, A., Stratton, L., Kelly, Y. F., Bird, E., Waldron, T., Liu, E. C., Zhang, R., Lee, H., Serafino, R., … Hunt, J. T. (1998). Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308). Journal of Medicinal Chemistry, 41(26), 5198–5218. Available at: [Link]

- CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents. (n.d.).

-

Abu-Ismail, A. Z., Zauk, A. H., El-Sayed, M. A. A., & Bads, W. M. M. A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

- US20030073867A1 - Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonylamide Hydrochloride - Google Patents. (n.d.).

-

Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massabi, A. M., Al-Ghamdi, S. A., Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Shehry, M. F. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(15), 5825. Available at: [Link]

-

Guzel, M., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(7), 9920–9933. Available at: [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Available at: [Link]

-

Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., & Lopez-Ramos, M. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(3), 164–171. Available at: [Link]

-

Figueroa-Valverde, L., Diaz-Cedillo, F., Rosas-Nexticapa, M., & Lopez-Ramos, M. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

-

D’Andrea, L. N., Talarico, C., Talarico, C., Gigli, E., Carrassa, L., D’Acquarica, I., Bertamino, A., Vernieri, E., Mazzoccoli, C., Campiglia, P., Stagno, C., Caraglia, M., & Musella, S. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 2959. Available at: [Link]

-

Gorska, K., Kubinski, K., Wujec, M., & Sadowski, J. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2108. Available at: [Link]

-

Forgacs, E., Casy, A. F., & Mizukami, F. (2005). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Journal of Molecular Structure: THEOCHEM, 723(1-3), 121–127. Available at: [Link]

-

Abu-Ismail, A. Z., Zauk, A. H., El-Sayed, M. A. A., & Bads, W. M. M. A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7. Available at: [Link]

-

Angeli, A., Gitto, R., De Luca, L., & Supuran, C. T. (2015). Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 103, 268–275. Available at: [Link]

-

Wang, Y., Meng, X., & Xu, B. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 123, 153–164. Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massabi, A. M., Al-Ghamdi, S. A., Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Shehry, M. F. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules (Basel, Switzerland), 28(15). Available at: [Link]

-

Bhatt, A., Mahon, B. P., Cruzeiro, V. W. D., Cornelio, B., Laronze-Cochard, M., Ceruso, M., Sapi, J., Rance, G. A., Khlobystov, A. N., Fontana, A., Roitberg, A., Supuran, C. T., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213–222. Available at: [Link]

-

Sławiński, J., Szafrański, K., & Brzozowski, Z. (2015). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules, 20(10), 19099–19125. Available at: [Link]

-

Ratrey, P., Das Mahapatra, A., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2022). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 13(2), 213–222. Available at: [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16823. Available at: [Link]

-

Vaškevičiūtė, A., Zubrienė, A., Smirnov, A., Baranauskienė, L., Matulis, D., & Mickevičius, V. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. Available at: [Link]

-

Sławiński, J., Szafrański, K., & Brzozowski, Z. (2015). Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides. Molecules (Basel, Switzerland), 20(10), 19099–19125. Available at: [Link]

-

Shilkar, D., Kumar, P., Kumar, R., & Latha, N. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. Available at: [Link]

-

de Oliveira, A. M., de Oliveira, A. P., de Oliveira, T. A. L., de Souza, A. C. G., de Almeida, R. N., de Fátima de Souza, M., & de Almeida, L. C. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer’s disease. RSC Advances, 10(12), 7175–7187. Available at: [Link]

-

Khan, I., Ali, A., Ibrar, A., Khan, A., & Viqar, M. A. (2020). Synthesis, α-amylase inhibition and molecular docking study of bisindolylmethane sulfonamide derivatives. Bioorganic Chemistry, 94, 103383. Available at: [Link]

-

Castanheira, M., Huband, M. D., Mendes, R. E., & Flamm, R. K. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 3032–3035. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents. International Journal of Nanomedicine, 15, 3121–3137. Available at: [Link]

-

Kumar, A., Siddiqui, A. A., & Shahar, Y. A. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 48, 128257. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-bromo-N-isobutylbenzenesulfonamide from 4-bromobenzenesulfonyl chloride

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 4-bromo-N-isobutylbenzenesulfonamide via the nucleophilic sulfonylation of isobutylamine with 4-bromobenzenesulfonyl chloride.

Target Audience: Medicinal chemists and process development scientists. Significance: The resulting sulfonamide scaffold serves as a critical pharmacophore in drug discovery (e.g., protease inhibitors). Crucially, the retained para-bromo substituent acts as a versatile "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the aromatic core.

Chemical Basis & Mechanism[1][2][3][4]

Reaction Scheme

The synthesis proceeds via a Schotten-Baumann-type nucleophilic substitution. The nitrogen atom of the isobutylamine attacks the electrophilic sulfur center of the sulfonyl chloride. A base (Triethylamine or Pyridine) is required to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Reaction:

Mechanistic Pathway (Visualization)

The reaction follows an addition-elimination pathway (often modeled as concerted

Figure 1: Mechanistic flow of the sulfonylation reaction.

Experimental Design

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 4-Bromobenzenesulfonyl chloride | 255.52 | 1.0 | Solid | Electrophile (Limiting Reagent) |

| Isobutylamine | 73.14 | 1.1 - 1.2 | 0.736 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 0.726 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent (Anhydrous) |

Critical Design Considerations

-

Stoichiometry: A slight excess of amine (1.1 eq) ensures complete consumption of the sulfonyl chloride, which is harder to remove during workup than the volatile amine.

-

Temperature Control: The reaction is exothermic. Initial addition must be performed at 0°C to prevent side reactions (e.g., bis-sulfonylation) or hydrolysis if moisture is present.

-

Solvent Choice: Anhydrous DCM is preferred over ethers (THF) for this specific substrate due to the high solubility of the brominated sulfonyl chloride and ease of aqueous workup (DCM forms the bottom layer).

Detailed Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Charging: Add Isobutylamine (1.1 eq) and Triethylamine (1.5 eq) to the flask.

-

Solvation: Add anhydrous DCM (concentration ~0.2 M relative to sulfonyl chloride).

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until internal temperature reaches <5°C.

Phase 2: Addition & Reaction[5]

-

Dissolution: In a separate vial, dissolve 4-Bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM.

-

Controlled Addition: Add the sulfonyl chloride solution dropwise to the cold amine mixture over 15–20 minutes. Note: Fuming may occur; ensure good ventilation.[1]

-

Equilibration: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, and a more polar product spot (

Phase 3: Workup & Isolation[5]

-

Quench: Dilute the reaction mixture with additional DCM.

-

Acid Wash: Wash the organic layer with 1M HCl (

mL).-

Why? This converts excess amine and TEA into water-soluble hydrochloride salts, removing them from the organic phase.

-

-

Neutralization: Wash with saturated NaHCO₃ (

mL) to neutralize residual acid. -

Drying: Wash with Brine (

mL), then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ . -

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator) to yield the crude off-white solid.

Phase 4: Purification[7]

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%) . Slowly add warm water until slight turbidity persists, then cool to RT and subsequently to 4°C.

-

Filtration: Collect crystals via vacuum filtration and wash with cold hexanes.

Workflow Diagram

Figure 2: Step-by-step experimental workflow.[2]

Characterization & Troubleshooting

Expected Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expect range between 85–95°C (derivative dependent).

-

1H NMR (CDCl3, 400 MHz):

- 7.6–7.7 (m, 4H, Ar-H) [Characteristic AA'BB' pattern of para-substitution].

- 4.5–5.0 (broad t, 1H, NH).

-

2.8 (t, 2H,

- 1.7 (m, 1H, CH).

-

0.9 (d, 6H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is oven-dried; use fresh anhydrous DCM. |

| Oiling Out | Impurities in Crude | Use a seed crystal during recrystallization; scratch glass surface.[3] |

| Bis-sulfonylation | Excess Sulfonyl Chloride | Ensure Amine is in excess (1.1–1.2 eq); keep temp low during addition. |

| Dark Color | Oxidation of Amine | Purge reaction with Nitrogen; use fresh amine. |

Safety & Hazards

-

4-Bromobenzenesulfonyl chloride: Corrosive, causes severe skin burns and eye damage. Moisture sensitive (releases HCl). Handle in a fume hood [1].

-

Isobutylamine: Highly flammable liquid and vapor. Toxic if swallowed.

-

Dichloromethane: Suspected carcinogen; volatile. Use proper PPE (gloves, goggles).

References

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link]

Sources

Application Notes and Protocols for the Nucleophilic Attack of Isobutylamine on Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] The most common and robust method for the synthesis of sulfonamides is the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride.[2] This guide provides a detailed protocol and in-depth discussion for the reaction of isobutylamine with sulfonyl chlorides, a key transformation for the generation of N-isobutylsulfonamides.

This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific principles that govern this reaction, empowering researchers to troubleshoot and adapt the protocol for their specific needs.

Mechanistic Overview: An Orbital-Controlled Reaction

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of isobutylamine attacks the sulfur, leading to the displacement of the chloride ion. The reaction is generally considered to be orbital-controlled, with the rate of reaction being influenced by the contributions of the nitrogen and sulfur atomic orbitals to the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl chloride, respectively.[3]

A base is typically employed to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[4]

Key Reagents and Their Properties

A thorough understanding of the reagents is crucial for a successful and safe experiment.

| Reagent | Structure | Molar Mass ( g/mol ) | Key Properties |

| Isobutylamine | 73.14 | A primary aliphatic amine, acts as the nucleophile.[5] | |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | An arylsulfonyl chloride, acts as the electrophile. Moisture sensitive.[6] | |

| Benzenesulfonyl Chloride | 176.62 | A common arylsulfonyl chloride, similar reactivity to TsCl. Moisture sensitive.[7] | |

| Triethylamine (TEA) | 101.19 | A common non-nucleophilic base used as an acid scavenger.[8] | |

| Dichloromethane (DCM) | 84.93 | A common aprotic solvent for this reaction.[8] |

Experimental Protocol: Synthesis of N-Isobutyl-p-toluenesulfonamide

This protocol provides a standard procedure for the synthesis of an N-isobutylarylsulfonamide.

Materials and Equipment:

-

Isobutylamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve isobutylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the flask to 0 °C in an ice bath. Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-toluenesulfonyl chloride) is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[9]

Causality Behind Experimental Choices

-

Anhydrous Conditions: Sulfonyl chlorides are susceptible to hydrolysis, which leads to the formation of the corresponding sulfonic acid as an impurity. Therefore, the use of anhydrous solvents and dry glassware is critical to maximize the yield of the desired sulfonamide.[10]

-

Use of a Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine is added to scavenge the HCl and ensure that the isobutylamine remains available for the reaction.[4]

-

Controlled Temperature: The reaction is often exothermic. Adding the sulfonyl chloride at a low temperature (0 °C) helps to control the reaction rate and prevent potential side reactions.[8]

-

Stoichiometry: A slight excess of the amine is often used to ensure the complete consumption of the more expensive sulfonyl chloride.[11]

Visualization of the Workflow

Caption: Experimental workflow for the synthesis of N-Isobutyl-p-toluenesulfonamide.

Troubleshooting and Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure efficient stirring.[12] |

| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and dry glassware. | |

| Loss during work-up | Ensure complete extraction and minimize transfers. | |

| Presence of Sulfonic Acid Impurity | Hydrolysis of sulfonyl chloride | Use anhydrous conditions. The sulfonic acid can be removed by washing with a mild aqueous base during work-up. |

| Presence of Unreacted Isobutylamine | Incomplete reaction or improper work-up | The unreacted amine can be removed by washing with dilute acid (e.g., 1 M HCl) during work-up. |

| Di-sulfonylation Product | Reaction of the sulfonamide product with another molecule of sulfonyl chloride | This is less common with primary amines but can be minimized by using a slight excess of the amine and avoiding a large excess of the sulfonyl chloride. |

Safety Precautions

-

Sulfonyl Chlorides: Sulfonyl chlorides are lachrymators and corrosive. They react with water, releasing HCl gas. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

-

Isobutylamine: Isobutylamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with care in a fume hood and wear appropriate PPE.[5]

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

General: Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][13]

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

References

- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.

- Conway, B., et al. (2014). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 4(3), 153-168.

-

Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide (NMI-O). Retrieved from [Link]

- Kopilevich, V. A., et al. (2005). Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. Russian Journal of Organic Chemistry, 41(10), 1485-1491.

- Aslam, A. (2005). U.S. Patent No. 6,852,887 B2. Washington, DC: U.S.

- Maccioni, E., et al. (2022). N-[1,3-Dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulphonamides as Novel Selective Human Cannabinoid Type 2 Receptor (hCB2R)

- BenchChem. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.

- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

- Dheyaa, A. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1402.

- Wilden, J. D. (2008).

- Youn, S. W. (2014). Regioselective Synthesis of 3-Arylindoles from N-Tosyl-Anilines and Styrenes. Organic Letters, 16(1), 2-5.

-

Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). N-isobutyl-3-methylbenzamide. Retrieved from [Link]

- Iazykov, M., et al. (2017). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. Journal of Physical Organic Chemistry, 30(11), e3701.

- Sharpless, K. B., et al. (1976). Osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Organic Syntheses, 55, 8.

- Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–868.

- Gemoets, H. P. L., et al. (2016). Sandmeyer Chlorosulfonylation of (Hetero)

-

SpectraBase. (n.d.). N-Isobutylbenzamide. Retrieved from [Link]

- Deadman, B. J., et al. (2016). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 14(39), 9243-9246.

-

PubChem. (n.d.). N-Isobutyl-(2E,4Z,8Z,10E)-dodecatetraenamide. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Papaj, K., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry A, 127(30), 6330-6342.

- Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133.

- Imber, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 545-556.

- Alili, A., et al. (2020). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS.

- de Boer, T. J., & Backer, H. J. (1956). N-Methyl-N-nitroso-p-toluenesulfonamide. Organic Syntheses, 36, 16.

- BenchChem. (2025). Technical Support Center: Synthesis of N-Propyl-p-toluenesulfonamide.

- Filarowski, A., et al. (2013). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Journal of Molecular Structure, 1051, 269-276.

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.mpg.de [pure.mpg.de]

- 7. cbijournal.com [cbijournal.com]

- 8. impactfactor.org [impactfactor.org]

- 9. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 12. biotage.com [biotage.com]

- 13. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 14. N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid | C13H20N2O5S | CID 448002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application & Protocol Guide: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Sulfonamides

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Buchwald-Hartwig amination for the synthesis of N-aryl sulfonamides from brominated precursors. The content herein is structured to offer not just procedural steps, but a foundational understanding of the reaction's mechanics and the rationale behind protocol design choices.

Strategic Importance & Context

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a significant percentage of top-prescribed pharmaceuticals.[1][2] Its synthesis, while conceptually straightforward via the reaction of a sulfonyl chloride with an amine, is often hampered by the challenging preparation of the requisite sulfonyl chlorides.[1][2] The Buchwald-Hartwig amination offers a powerful and versatile alternative, enabling the direct formation of the critical C–N bond by coupling an aryl halide with a sulfonamide.[3][4] This palladium-catalyzed cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods like the Goldberg or Ullmann reactions.[3][5]

This guide specifically addresses the coupling of brominated arenes with sulfonamides. Aryl bromides represent a favorable balance of reactivity and stability, often being more reactive than aryl chlorides and more cost-effective than aryl iodides in this transformation.[6]

The Catalytic Cycle: A Mechanistic Examination

Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[3][6][7][8] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[7]

The three key stages are:

-

Oxidative Addition : The active L-Pd(0) catalyst inserts into the aryl bromide (Ar-Br) bond, forming a Pd(II) complex. This is often the rate-determining step.

-

Amine Coordination & Deprotonation : The sulfonamide (R-SO₂NH₂) coordinates to the Pd(II) center, displacing the bromide anion. A base then deprotonates the coordinated sulfonamide to form a palladium amido complex.

-

Reductive Elimination : The C–N bond is formed as the desired N-aryl sulfonamide product is expelled from the palladium center, regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with certain substrates.[3]

Figure 1. The catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters & Optimization Strategy

The success of the Buchwald-Hartwig amination hinges on the careful selection of several key components. For brominated sulfonamides, the electron-withdrawing nature of the sulfonamide group can influence the electronic properties of the aryl ring and the acidity of the N-H bond, making thoughtful optimization crucial.

Catalyst & Ligand System

The combination of a palladium source and a phosphine ligand is the heart of the catalytic system. While first-generation catalysts were effective, modern systems utilizing bulky, electron-rich dialkylbiaryl phosphine ligands have dramatically expanded the reaction's scope and efficiency.[3][9]

-

Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. Palladacycle precatalysts (e.g., G3- or G4-precatalysts) are often more reliable as they provide cleaner and more efficient formation of the active Pd(0) species.[10]

-

Ligands : The choice of ligand is critical. For electron-deficient or sterically hindered aryl bromides, bulky ligands are essential. They promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination step.[3]

-

Recommended Ligands : XPhos, RuPhos, and BrettPhos are excellent starting points for coupling with sulfonamides.[10] Their steric bulk and electron-donating properties are well-suited to overcome the challenges associated with these substrates.

-

The Role of the Base

The base serves a critical role: to deprotonate the sulfonamide either before or after its coordination to the palladium center. The choice of base must be carefully considered to ensure it is strong enough to effect deprotonation without causing decomposition of the starting materials or products.[10]

-

Strong, Non-nucleophilic Bases : Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]

-

Weaker Inorganic Bases : For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[10]

-

Solvent Considerations : The choice of base is also linked to the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[11][12][13]

Solvent & Temperature

-

Solvents : Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[7] It is crucial that the solvent be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

-

Temperature : Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.[14] The optimal temperature will depend on the reactivity of the specific aryl bromide and the chosen catalyst system.

Tabulated Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various brominated sulfonamides, compiled from the literature. This serves as a starting point for developing a protocol for a new substrate.

| Aryl Bromide Substrate | Amine/Sulfonamide | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromobenzonitrile | N-Acetyl-L-prolinamide | Pd₂(dba)₃ (2.5) | XantPhos (10) | DBU (2.0) | Toluene | 100 | 92 | [15] |

| Bromobenzene | Benzylsulfamide | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | NaOtBu (1.5) | Toluene | 75 | 61 | [16] |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | >95 | (General Class) |

| 1-Bromo-4-nitrobenzene | p-Toluenesulfonamide | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | ~90 | (General Class) |

Note: "General Class" refers to widely established conditions for these substrate classes, not a single specific publication.

Experimental Protocols

Safety Precaution : Always conduct these reactions in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

General Protocol for Method Screening

This protocol provides a robust starting point for a new brominated sulfonamide substrate.

Materials:

-

Aryl Bromide (1.0 equiv, ~0.5 mmol)

-

Sulfonamide (1.2 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Base (e.g., NaOtBu, 1.5 equiv)

-

Anhydrous, degassed Toluene (3-5 mL)

-

Oven-dried reaction vial with a PTFE-lined screw cap and stir bar

Experimental Workflow:

Figure 2. General experimental workflow for Buchwald-Hartwig amination.

Procedure:

-

Preparation : In a glovebox, add the aryl bromide (1.0 equiv), sulfonamide (1.2 equiv), palladium precatalyst (0.02 equiv), and base (1.5 equiv) to the oven-dried reaction vial containing a stir bar.

-

Reaction Setup : Remove the vial from the glovebox, seal with the cap, and add the anhydrous, degassed solvent via syringe through the septum.

-

Execution : Place the vial into a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

-

Monitoring : Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS analysis of a small, quenched aliquot.

-

Work-up : Once the reaction is complete, cool the vial to room temperature. Carefully uncap the vial and quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl sulfonamide.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; oxygen contamination. | Use a reliable precatalyst (e.g., G3/G4). Ensure all reagents are anhydrous and the solvent is rigorously degassed. Maintain a positive inert atmosphere.[10] |

| Inappropriate ligand or base. | Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs₂CO₃, K₃PO₄), especially for sensitive substrates.[10] | |

| Hydrodehalogenation | The aryl bromide is reduced to an arene. | This can be caused by trace water or competitive side reactions. Ensure anhydrous conditions. Lowering the reaction temperature or changing the ligand may help. |

| Homocoupling | Dimerization of the aryl halide. | This side reaction can sometimes be minimized by optimizing catalyst loading and reaction temperature. |

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids - PubMed. Available at: [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

-

Palladium-catalyzed N-arylsulfonamide formation from arylsulfonyl hydrazides and nitroarenes - RSC Publishing. Available at: [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. Available at: [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. Available at: [Link]

-

Palladium-Catalyzed Arylation of Sulfones - ResearchGate. Available at: [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Available at: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

-

Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Available at: [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Application Note: Chemoselective Sulfonylation of Isobutylamine with 4-Bromobenzenesulfonyl Chloride

Executive Summary

This guide details the synthesis of

This document presents two validated workflows:

-

Method A (Anhydrous/Catalytic): The "Gold Standard" for medicinal chemistry discovery (mg to g scale), utilizing DMAP catalysis for rapid conversion.

-

Method B (Schotten-Baumann): A robust, biphasic "Green" protocol suitable for scale-up (10g+), minimizing organic solvent waste and chromatography.

Mechanistic Insight & Reagent Selection

The Reaction Landscape

The formation of the sulfonamide bond involves the nucleophilic attack of isobutylamine on the sulfur center of the sulfonyl chloride. However, the reaction is a race between the desired amidation and the competitive hydrolysis of the sulfonyl chloride by ambient moisture.

Critical Reagent Roles:

-

4-Bromobenzenesulfonyl chloride (Electrophile): Highly reactive but moisture-sensitive. Must be stored dry.

-

Isobutylamine (Nucleophile): A primary amine. Excess usage can lead to bis-sulfonylation (

), though steric hindrance makes this less likely than with methylamine. -

Base (Scavenger): Neutralizes the HCl byproduct.[1] Failure to remove HCl results in the protonation of isobutylamine (

), rendering it non-nucleophilic and stalling the reaction. -

DMAP (Catalyst): Acts as a "nucleophilic turbocharger." It attacks the sulfonyl chloride to form a highly electrophilic

-sulfonylpyridinium salt, which reacts with the amine 100–1000x faster than the chloride itself.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle showing the activation of sulfonyl chloride by DMAP, outcompeting the direct attack and hydrolysis pathways.

Reagent Selection Matrix

| Component | Recommended Reagent | Grade/Spec | Rationale |

| Solvent | Dichloromethane (DCM) | Anhydrous | Excellent solubility for all reactants; easy removal ( |

| Base | Triethylamine (TEA) | >99% | Effectively scavenges HCl; inexpensive; easy to wash out. |

| Catalyst | DMAP | 99% | Essential for rate acceleration. 5-10 mol% is sufficient. |

| Alt. Solvent | THF | Anhydrous | Use if reactants are insoluble in DCM. |

| Alt. Base | Pyridine | Anhydrous | Can serve as both solvent and base, but workup is odorous and difficult. |

Experimental Protocols

Protocol A: The "Discovery Standard" (Anhydrous DCM)

Best for: High yields, small-to-medium scale, ensuring no hydrolysis.

Reagents:

-

Isobutylamine (1.0 equiv)

-

4-Bromobenzenesulfonyl chloride (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

DMAP (0.1 equiv)

-

DCM (0.2 M concentration relative to amine)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add Isobutylamine (1.0 equiv), Triethylamine (1.5 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM .

-

Cooling: Submerge the flask in an ice-water bath (0 °C). Rationale: The reaction is exothermic; cooling prevents side reactions and solvent boiling.

-

Addition: Dissolve 4-Bromobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The sulfonyl chloride spot (

~0.6) should disappear, and a new polar spot (Product) should appear.

-

-

Quench: Add 1M HCl (aqueous) to the reaction mixture.

-

Why? This neutralizes excess TEA and protonates unreacted isobutylamine, forcing them into the aqueous layer.

-

-

Workup: Separate layers. Wash the organic layer with:

-

1x 1M HCl (removes remaining amine/DMAP).

-

1x Saturated

(removes benzenesulfonic acid byproduct). -

1x Brine (drying).

-

-

Isolation: Dry over

, filter, and concentrate in vacuo.

Protocol B: The "Robust Scale-Up" (Schotten-Baumann)

Best for: Large scale (>10g), avoiding chlorinated solvents, "Green" chemistry requirements.

Reagents:

-

Isobutylamine (1.0 equiv)

-

4-Bromobenzenesulfonyl chloride (1.2 equiv)

- (2.0 equiv)

-

Solvent System: Water / Ethyl Acetate (1:1 ratio)

Step-by-Step Procedure:

-

Aqueous Phase: Dissolve

(2.0 equiv) and Isobutylamine (1.0 equiv) in water. -

Organic Phase: Dissolve 4-Bromobenzenesulfonyl chloride (1.2 equiv) in Ethyl Acetate.

-

Mixing: Add the organic phase to the aqueous phase vigorously.

-

Critical: Vigorous stirring is required to maximize the interfacial surface area where the reaction occurs.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Separation: Stop stirring. The layers will separate. The product is in the top (EtOAc) layer.

-

Purification: Wash the EtOAc layer with 1M HCl (to remove unreacted amine) and Brine. Dry and concentrate.

Purification Strategy: The "Acid-Base Switch"

Primary sulfonamides (

Figure 2: The "Acid-Base Switch" purification exploits the acidity of the N-H bond to isolate pure product from neutral organic impurities.

Procedure:

-

Dissolve crude solid in EtOAc.

-

Extract 2x with 1M NaOH . The product moves to the aqueous phase (as

). Impurities remain in EtOAc. -

Discard organic layer.

-

Acidify the aqueous layer carefully with 6M HCl until pH < 2.

-

The pure sulfonamide will precipitate as a white solid. Filter and dry.

Safety & Handling

-

4-Bromobenzenesulfonyl chloride: Corrosive and lachrymator. Causes severe skin burns.[2][3] Reacts violently with water if heated.[4] PPE: Face shield, chemically resistant gloves (Nitrile > 0.11mm), and lab coat are mandatory.

-

Isobutylamine: Flammable liquid and corrosive. Handle in a fume hood.

-

Pressure: If running Protocol A on a large scale, ensure the system is vented (nitrogen line) to prevent pressure buildup from exotherms.

References

-

Mechanistic Basis of Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - applicable to Sulfonyl).

-

DMAP Catalysis (The "Steglich" Concept applied to Sulfonylation): Litvinenko, L. M., & Kirichenko, A. I. (1967). Nucleophilic Catalysis in the Sulfonylation of Amines. Doklady Akademii Nauk SSSR.

-

Schotten-Baumann Conditions (Green Chemistry): Deng, J., & Mani, N. S. (2006).[5] Reaction of amines with sulfonyl chlorides in water: a simple, eco-friendly protocol for sulfonamide synthesis. Green Chemistry, 8(9), 835-838.

-

Safety Data for 4-Bromobenzenesulfonyl Chloride: PubChem Compound Summary for CID 7393.

Sources

Troubleshooting & Optimization

Removing unreacted isobutylamine from sulfonamide reaction mixtures

A-Z Guide for the bench chemist on removing unreacted isobutylamine from sulfonamide reaction mixtures.